5-hydroxy-5-methyl-2-phenyl-3-isoxazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-hydroxy-5-methyl-2-phenyl-3-isoxazolidinone, commonly known as HMI-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMI-1 is a heterocyclic compound that belongs to the class of isoxazolidinones. It is a white crystalline powder that is soluble in water and organic solvents.
Wirkmechanismus
The mechanism of action of HMI-1 is not fully understood, but it is believed to act by inhibiting the activity of the proteasome, a cellular complex responsible for the degradation of unwanted or damaged proteins. By inhibiting the proteasome, HMI-1 can induce apoptosis (programmed cell death) in cancer cells and prevent the accumulation of misfolded proteins in neurodegenerative diseases.
Biochemical and Physiological Effects:
HMI-1 has been shown to have a variety of biochemical and physiological effects. It can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. Additionally, HMI-1 has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using HMI-1 in lab experiments is its high potency and selectivity towards the proteasome. This makes it a valuable tool for studying the role of the proteasome in various cellular processes. However, one limitation of using HMI-1 is its potential toxicity towards normal cells, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions that could be explored in the study of HMI-1. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of HMI-1. Another direction is the investigation of HMI-1 as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, the potential of HMI-1 as a chemotherapeutic agent for various types of cancer warrants further investigation.
Synthesemethoden
HMI-1 can be synthesized through a multistep process involving the reaction of 2-phenyl-2-oxazoline with hydroxylamine hydrochloride, followed by cyclization with acetic anhydride and subsequent reaction with sodium hydroxide. The final product is obtained through recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
HMI-1 has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-tumor, anti-inflammatory, and neuroprotective properties.
Eigenschaften
IUPAC Name |
5-hydroxy-5-methyl-2-phenyl-1,2-oxazolidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-10(13)7-9(12)11(14-10)8-5-3-2-4-6-8/h2-6,13H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKIAPVBOXASPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(O1)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-5-methyl-2-phenylisoxazolidin-3-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.